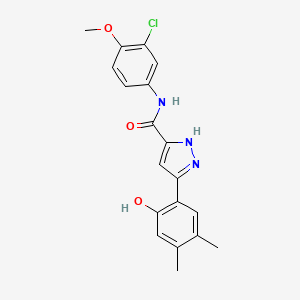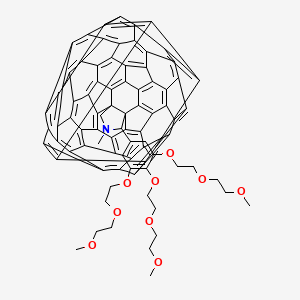
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct is a fullerene derivative. Fullerenes are a class of carbon-based materials known for their unique spherical structure, resembling a soccer ball.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct typically involves the reaction of fullerene C60 with N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized fullerene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced fullerene derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various halogenating agents in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fullerene derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct involves its interaction with molecular targets through its unique structure. The compound can interact with various biological molecules, potentially altering their function. In electronic applications, its ability to conduct electrons and holes makes it a valuable component in organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
C60-TEG: Another fullerene derivative with similar applications in electronics and materials science.
C60-NH2: A fullerene derivative with amine functional groups, used in various chemical reactions and applications.
C60-COOH: A carboxylated fullerene derivative, known for its enhanced solubility and reactivity
Uniqueness
C60,N,N,N-trimethyl-1-(2,3,4-tris(2-(2-methoxyethoxy)ethoxy)phenyl)methanaminium monoadduct is unique due to its specific functional groups, which provide distinct properties and reactivity compared to other fullerene derivatives.
Propriétés
Formule moléculaire |
C84H41NO9 |
|---|---|
Poids moléculaire |
1208.2 g/mol |
InChI |
InChI=1S/C84H41NO9/c1-85-19-83-77-69-61-51-41-33-25-23-24-27-31-29(25)37-45-39(31)49-43-35(27)36-28(24)32-30-26(23)34(33)42-48-38(30)46-40(32)50-44(36)54-53(43)65-59(49)67-57(45)63(55(61)47(37)41)71(77)73(67)79-75(65)76-66(54)60(50)68-58(46)64-56(48)62(52(42)51)70(69)78(83)72(64)74(68)80(76)84(79,83)82(85)20-17-21(92-14-11-89-8-5-86-2)81(94-16-13-91-10-7-88-4)22(18-20)93-15-12-90-9-6-87-3/h17-18,82H,5-16,19H2,1-4H3 |
Clé InChI |
HHXDMHQFUDZWFA-UHFFFAOYSA-N |
SMILES canonique |
CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC(=C(C(=C1)OCCOCCOC)OCCOCCOC)OCCOCCOC)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



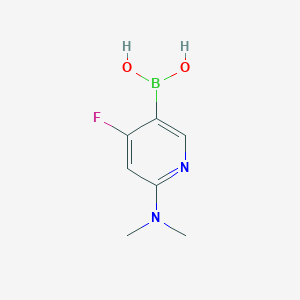
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
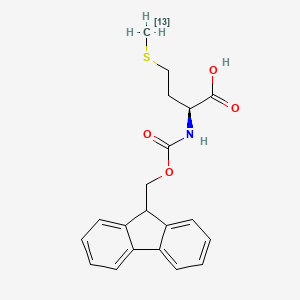
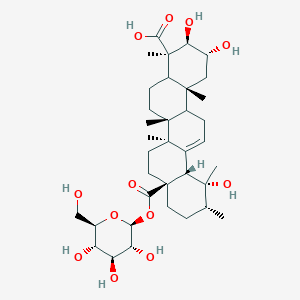
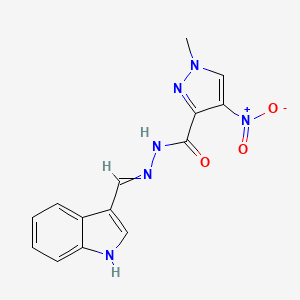
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
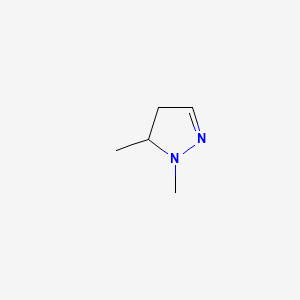
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)

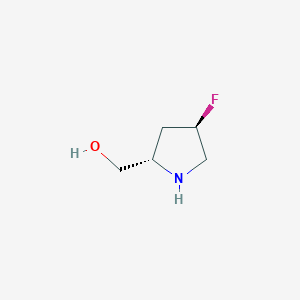
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
